Epi juvabione

Description

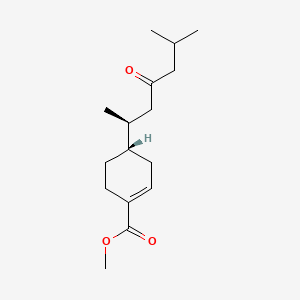

Structure

3D Structure

Properties

CAS No. |

26462-72-6 |

|---|---|

Molecular Formula |

C16H26O3 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

methyl (4S)-4-[(2S)-6-methyl-4-oxoheptan-2-yl]cyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H26O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,11-13H,5-6,8-10H2,1-4H3/t12-,13+/m0/s1 |

InChI Key |

IIWNDLDEVPJIBT-QWHCGFSZSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)CC(C)C)[C@H]1CCC(=CC1)C(=O)OC |

Canonical SMILES |

CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC |

Origin of Product |

United States |

Chemical Profile of Epi Juvabione

Spectroscopic Data of Epi-juvabione

The structural elucidation of epi-juvabione relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are instrumental in determining the carbon skeleton and the relative stereochemistry of the molecule. For instance, in a synthesis of (-)-dehidro-juvabione, a precursor to epi-juvabione, specific proton signals were observed at δ 6.94 (1H, m, H-2), 4.96 (1H, s, H-9), 4.87 (1H, s, H-9), and 3.67 (3H, s, -OCH3). scispace.com The ¹³C NMR spectrum showed a key signal at δ 208.60 (s, C=O). scispace.com

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present. In the case of (-)-dehidro-juvabione, a characteristic absorption band at 1720 cm⁻¹ indicates the presence of a carbonyl group (C=O), which is a feature of epi-juvabione. scispace.com

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the elemental composition of the molecule. For a mixture containing juvabiol and epijuvabiol, a calculated molecular weight for the C16H28O3 derivative was 268.2038, with the found value being 268.2023. researchgate.net

Chemical Synthesis Strategies for Epi Juvabione

Non-Stereoselective Synthetic Routes

Early synthetic endeavors toward the juvabione (B1673173) skeleton, including epi-juvabione, often resulted in the formation of diastereomeric mixtures due to a lack of stereocontrol. These non-stereoselective routes were instrumental in confirming the structure of these natural products and providing material for biological evaluation, despite their limitations in producing specific stereoisomers.

A notable example involves a tandem Diels-Alder/Ireland-Claisen rearrangement strategy. While efficient in constructing the carbon framework, this approach exhibited low stereoselectivity, yielding a mixture of three stereoisomers. scribd.com This mixture was subsequently converted to a 4:1 mixture of (±)-juvabione and (±)-epi-juvabione. scribd.com Another approach utilized a cycloaddition between an electron-rich ynamine and an electron-poor enone, which also led to a mixture of diastereomers. scribd.com These early methods highlighted the significant challenge of controlling the relative stereochemistry at the two key chiral centers.

Stereoselective and Diastereoselective Approaches

To address the challenge of stereocontrol, chemists developed more refined strategies that could selectively generate the desired diastereomer. These methods often rely on substrate control, where the existing stereochemistry in the molecule directs the formation of a new stereocenter.

Extracyclic Stereocontrol Methodologies

A significant advancement in the stereoselective synthesis of juvabione and epi-juvabione came with the development of "extracyclic stereocontrol" methodologies. nih.govscispace.comjst.go.jpoup.comcapes.gov.brlookchem.comacs.org This strategy involves controlling the stereochemistry of a side chain attached to a cyclic core.

One such approach utilized the stereospecific addition of E- and Z-crotylsilanes to 2-cyclohexenone. oup.com The geometry of the crotylsilane dictated the stereochemical outcome of the addition, allowing for a stereodivergent synthesis of both (±)-juvabione and (±)-epi-juvabione. oup.com This method demonstrated that the stereochemistry of the newly formed exocyclic stereocenter could be effectively controlled by the reagent geometry. Further refinement of this methodology was explored in addition reactions with 2-substituted 2-cyclopentenones. oup.com

Asymmetric Total Synthesis of Epi-juvabione Enantiomers

The ultimate goal in the synthesis of a chiral molecule like epi-juvabione is to produce a single enantiomer. This has been achieved through two main strategies: chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials, and catalytic asymmetric synthesis, which employs chiral catalysts to induce enantioselectivity.

Chiral Pool Synthesis Approaches (e.g., from Perillaldehyde (B36042), Norcamphor, Limonene)

The "chiral pool" provides a valuable source of enantiomerically pure starting materials for the synthesis of complex natural products. Several syntheses of epi-juvabione have leveraged readily available chiral terpenes.

From Perillaldehyde: Both enantiomers of perillaldehyde have been used to synthesize the corresponding enantiomers of juvabione and epi-juvabione. diva-portal.orgdiva-portal.orgscispace.com For instance, (-)-perillaldehyde (B192075) was converted to a mixture of (-)-juvabione and (-)-epi-juvabione, which could then be separated. scispace.com This approach offers a straightforward route to the four possible stereoisomers of juvabione. scispace.com

From Norcamphor: (+)-Norcamphor has served as a chiral precursor for the synthesis of (+)-juvabione and (+)-epi-juvabione. diva-portal.orgresearchgate.netrsc.org A key strategy involved the preparation of both enantiomeric forms of a bicyclo[3.2.1]octenone intermediate from (+)-norcamphor. rsc.org The rigid, biased structure of this intermediate allowed for a convex face-selective nucleophilic 1,4-addition, which was a crucial step in controlling the stereochemistry. rsc.org A lipase-mediated kinetic ester-hydrolysis was also employed in a route from racemic norcamphor. researchgate.net

From Limonene (B3431351): (+)-Limonene has also been utilized as a starting material in the synthesis of optically active juvabione. diva-portal.orgdiva-portal.orgresearchgate.net However, some early syntheses starting from limonene were not very efficient in producing a suitable amount of the optically active product. researchgate.net

Catalytic Asymmetric Synthesis Methodologies (e.g., Ir-catalyzed Hydrogenations, Pd-catalyzed Allylic Substitution)

Catalytic asymmetric synthesis has emerged as a powerful tool for the efficient construction of chiral molecules. These methods offer the advantage of generating large quantities of enantiomerically enriched products from achiral or racemic starting materials using only a small amount of a chiral catalyst.

Palladium-Catalyzed Allylic Substitution: Palladium-catalyzed asymmetric allylic substitution (AAA) has been effectively employed in the synthesis of (+)-juvabione. researchgate.netuwindsor.ca This strategy involved two key palladium-catalyzed steps to attach the side chains to a cyclohexene (B86901) ring. uwindsor.ca The first step was an asymmetric alkylation of cyclohexenyl acetate (B1210297) with lithium dimethyl malonate, which proceeded with high enantioselectivity (95% ee). uwindsor.ca A second palladium-catalyzed allylation was used to introduce the remainder of the side chain with complete regio- and diastereoselectivity. uwindsor.ca This approach highlights the power of transition metal catalysis in controlling both relative and absolute stereochemistry.

Novel Synthetic Methodologies and Strategic Bond Disconnections

The development of new synthetic methods and strategic thinking in retrosynthesis continues to provide more efficient and elegant routes to complex molecules like epi-juvabione.

Strategic bond disconnections are a cornerstone of retrosynthetic analysis, guiding the synthetic plan by identifying key bonds to be broken in the target molecule to reveal simpler precursors. fiveable.melkouniv.ac.inbham.ac.uk For juvabione and epi-juvabione, a common disconnection strategy involves breaking the bond between the cyclohexene ring and the side chain, leading to a cyclohexenone derivative and a suitable side-chain precursor. scribd.com

Novel synthetic methodologies are constantly being developed and applied to the synthesis of epi-juvabione. For instance, a tandem Diels-Alder reaction followed by an Ireland-Claisen rearrangement was investigated as a rapid way to construct the carbon skeleton, although with limited stereocontrol. angelfire.com The application of organocatalytic asymmetric aldolization and Norrish I-type fragmentation represents another innovative approach. researchgate.net The continuous evolution of synthetic methods, including those involving strategic C=C double bond disconnections, promises even more efficient and versatile syntheses of epi-juvabione and other complex natural products in the future. fiveable.mevmou.ac.in

Structure Activity Relationship Studies of Epi Juvabione

Impact of Stereochemical Configuration on Biological Activity

The stereochemistry of juvabione-type compounds is a critical determinant of their biological activity. acs.org Epi-juvabione is a diastereomer of juvabione (B1673173), differing in the spatial arrangement at the C-7 chiral center (referred to as C-1' in some literature). Both juvabione and epi-juvabione have two stereogenic centers, C-4 and C-7, leading to four possible stereoisomers: (+)-juvabione, (-)-juvabione, (+)-epijuvabione, and (-)-epijuvabione. researchgate.net

Research has demonstrated that these stereochemical variations significantly alter the compound's effectiveness as an insect juvenile hormone analogue. Early research into the "paper factor" identified that compounds from the wood of the balsam fir (Abies balsamea) could disrupt the development of the linden bug, Pyrrhocoris apterus. lkouniv.ac.inscispace.com Subsequent studies revealed that the specific stereoisomer plays a pivotal role in this activity. For instance, epijuvabione and its related analogue, dehydroepijuvabione, were found to inhibit the normal development of fifth-instar P. apterus. utoronto.ca

The synthesis and biological evaluation of all four stereoisomers confirmed the profound impact of stereochemistry. researchgate.net Studies have shown that the binding affinity of such compounds to their target receptors can differ by orders of magnitude between stereoisomers, highlighting the importance of a precise three-dimensional fit. acs.org The natural configuration of these compounds, often the (+)-R isomer at C-4, is typically the most biologically active form. lkouniv.ac.in The enzymatic processes within the host trees that produce these compounds are highly specific, generally yielding a particular stereochemistry. researchgate.net This enzymatic specificity underscores the co-evolutionary relationship between the plant and its insect herbivores, where a precise molecular structure is necessary for the defensive chemical to be effective.

| Compound | Chiral Centers Configuration | Observed Biological Activity | Target Organism | Reference |

|---|---|---|---|---|

| (+)-Juvabione | (4R, 7R) | High juvenile hormone activity | Pyrrhocoris apterus | researchgate.netlkouniv.ac.in |

| (+)-Epijuvabione | (4R, 7S) | Active juvenile hormone analogue | Pyrrhocoris apterus | utoronto.carsc.org |

| (-)-Juvabione | (4S, 7S) | Synthesized for comparative studies | General | researchgate.net |

| (-)-Epijuvabione | (4S, 7R) | Synthesized for comparative studies | General | researchgate.netscispace.com |

Comparative Analysis with Juvabione and Other Analogues

The biological activity of epi-juvabione is best understood when compared with its diastereomer, juvabione, and a range of other naturally occurring and synthetic analogues. These compounds, often isolated from various species of fir trees (Abies), share the core bisabolane (B3257923) skeleton but feature different functional groups or stereochemistry, leading to varied levels of activity. researchgate.netresearchgate.net

Juvabione itself is a methyl ester of todomatuic acid and is known for its potent and specific juvenile hormone mimetic effects against insects in the Pyrrhocoridae family. lkouniv.ac.in Epi-juvabione shares this activity, though the potency can differ. The co-occurrence of juvabione and epi-juvabione, along with their corresponding alcohol forms (juvabiol and epijuvabiol), has been noted in several fir species. cdnsciencepub.comresearchgate.net This natural variation suggests that a suite of related compounds, rather than a single molecule, contributes to the plant's chemical defense. cdnsciencepub.com

Studies on wood extracts from Abies sachalinensis have identified numerous epijuvabione-type sesquiterpenoids, such as (+)-4′-dehydro-oxoepijuvabione and 5′-hydroxyepijuvabione. researchgate.net The presence of additional functional groups, like hydroxyl groups or double bonds, modifies the molecule's polarity and shape, which in turn affects its interaction with insect receptors. For example, juvabiol and isojuvabiol, the alcohol derivatives of juvabione and epi-juvabione, also exhibit insect juvenile hormone activity. cdnsciencepub.com The comparative analysis of these analogues reveals that while the core structure is essential, modifications at the side chain can fine-tune the biological effect.

| Compound | Structural Relationship to Epi-juvabione | Source/Origin | Reported Biological Activity | Reference |

|---|---|---|---|---|

| (+)-Juvabione | Diastereomer | Abies balsamea | Potent juvenile hormone mimic in Pyrrhocoridae | lkouniv.ac.inscispace.com |

| (+)-Epijuvabione | Reference Compound | Abies sachalinensis | Inhibits development in Pyrrhocoris apterus | utoronto.caresearchgate.net |

| (+)-Dehydroepijuvabione | Analogue (contains additional double bond) | Abies sachalinensis | Inhibits development in Pyrrhocoris apterus | utoronto.caresearchgate.net |

| Juvabiol | Reduced analogue (alcohol form) | Abies balsamea | Insect juvenile hormone analogue | cdnsciencepub.com |

| Isojuvabiol | Reduced analogue (epimeric alcohol) | Abies balsamea | Insect juvenile hormone analogue | cdnsciencepub.com |

| (+)-4′-Dehydro-oxoepijuvabione | Oxidized analogue | Abies sachalinensis | New epijuvabione-type sesquiterpenoid | researchgate.net |

Computational Approaches in SAR Elucidation

Computational chemistry offers powerful tools for elucidating the structure-activity relationships of biologically active molecules like epi-juvabione. naturalproducts.net Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide insights into how these compounds interact with their biological targets at a molecular level.

Although specific computational studies focused solely on epi-juvabione are not extensively detailed in the surveyed literature, the principles have been applied to closely related systems and are highly relevant. For example, docking studies can be used to model how different stereoisomers, such as juvabione and epi-juvabione, fit into the active site of a putative juvenile hormone receptor. polimi.it Such models can visually and energetically explain why one stereoisomer is more active than another. The different spatial orientations of the side chain in juvabione versus epi-juvabione would lead to distinct interactions with amino acid residues in a receptor's binding pocket, accounting for observed differences in biological activity.

Computational methods are also invaluable in the synthesis and design of new analogues. polimi.it By predicting the biological activity of virtual compounds before they are synthesized, researchers can prioritize the creation of molecules with potentially enhanced or more specific effects. These approaches allow for a more rational exploration of chemical space, facilitating the discovery of novel insect growth regulators. naturalproducts.net The use of computational tools to verify structures and predict properties is a key part of modern natural product research, ensuring the accuracy of data for further investigation into biological activity and potential applications. naturalproducts.netpolimi.it

Biological Activities and Molecular Mechanisms of Epi Juvabione

Role as an Insect Juvenile Hormone Analogue (IJHA)

Epi-juvabione is recognized as an insect juvenile hormone analogue (IJHA), a substance that mimics the action of juvenile hormone (JH) in insects. researchgate.netresearchgate.netnih.gov Juvenile hormones are sesquiterpenoids that regulate critical processes such as metamorphosis and reproduction in most insect species. researchgate.netscielo.br IJHAs like Epi-juvabione can disrupt normal insect development by interfering with these hormone-mediated processes. nih.gov

The discovery of the "paper factor" in the 1960s, which was later identified as containing juvabione (B1673173) and its isomers like Epi-juvabione, highlighted the potent effects of these compounds on insects like Pyrrhocoris apterus. wikipedia.org When exposed to paper products made from certain North American conifers, these insects exhibited abnormal development, failing to mature into adults. wikipedia.org This phenomenon demonstrated the species-specific action of these JH analogues, as European newspapers did not produce the same effect. wikipedia.org Synthetic compounds that mimic JH action, known as juvenoids, often exhibit greater potency than the natural hormones themselves, partly due to their chemical stability and resistance to metabolic breakdown within the insect. cas.cz

The action of JH and its analogues is crucial during specific periods of the moulting cycle. researchgate.net For metamorphosis to be affected, the hormone must be present before the epidermal cells start to divide. researchgate.net The presence of a sufficient concentration of a JH analogue can prevent the transition from larval to adult stages, leading to the formation of supernumerary larval instars or larval-adult intermediates. researchgate.netnih.gov

Interaction with Insect Endocrine Systems

The endocrine system of insects is a complex network responsible for regulating development, reproduction, and other physiological processes. nih.gov Epi-juvabione, as a JH mimic, directly interacts with this system, primarily by disrupting the normal signaling pathways of juvenile hormone. nih.govnih.gov The corpora allata, a pair of endocrine glands, are responsible for the biosynthesis and secretion of JH. researchgate.netnih.gov Plant-derived compounds like Epi-juvabione can interfere with these hormone-mediated processes, showcasing a sophisticated plant defense mechanism against insect herbivores. nih.gov

The interaction of Epi-juvabione with the insect endocrine system is not an isolated event but part of a broader interplay of hormones, primarily JH and ecdysone. nih.gov These two hormones orchestrate the major developmental transitions in an insect's life cycle. scielo.br The presence of a JH analogue like Epi-juvabione can alter the delicate balance between these hormones, leading to developmental abnormalities.

Identification of Molecular Targets and Cellular Pathways

The molecular mechanisms underlying the action of Epi-juvabione and other JHAs involve specific molecular targets and cellular pathways. frontiersin.org

Juvenile Hormone Binding Proteins (JHBP)

Juvenile hormone is transported in the insect's hemolymph by carrier proteins known as juvenile hormone-binding proteins (JHBPs). wikipedia.orgmdpi.com These proteins protect the JH molecule from degradation by non-specific esterases and facilitate its transport to target tissues. wikipedia.org JHBPs are considered a critical component of JH signaling and are a potential target for the development of novel insect growth regulators. mdpi.comrcsb.org The binding of JH to JHBP is a crucial first step in the hormone's action. nih.gov While direct studies on Epi-juvabione's interaction with JHBP are limited, its role as a JH mimic suggests it likely competes with endogenous JH for binding to these proteins.

Methoprene-tolerant Receptor (MET)

The primary intracellular receptor for juvenile hormone is the Methoprene-tolerant (Met) protein. cas.cznih.gov Met is a ligand-binding transcription factor that belongs to the bHLH-PAS family of proteins. cas.czmdpi.com Upon binding with JH or a JH analogue, Met forms a heterodimer with another protein, often a steroid receptor coactivator, and this complex then binds to specific DNA sequences known as JH response elements (JHREs) to regulate the expression of target genes. cas.cznih.gov

Research on various insects, including Drosophila melanogaster and Aedes aegypti, has confirmed that Met is essential for mediating the effects of JH and its analogues. frontiersin.orgnih.gov For instance, in the absence of the Met receptor, a significant number of genes that are normally expressed at different stages of development are dysregulated. nih.gov This highlights the central role of Met in translating the hormonal signal into a developmental response. Synthetic juvenoids like methoprene, pyriproxyfen, and fenoxycarb (B1672525) have been shown to act as agonist ligands for the Met receptor. cas.cz

Octopamine (B1677172) Receptor (OctpR) Agonism

Octopamine is a key neurohormone in invertebrates, analogous to adrenaline in vertebrates, and is involved in regulating a wide range of physiological processes. irac-online.orgnih.gov Some plant-derived compounds and synthetic insecticides have been shown to act on octopamine receptors (OctpR). mdpi.comnih.gov These receptors are G-protein-coupled receptors (GPCRs) that can trigger various downstream signaling cascades, often leading to changes in intracellular calcium levels or cyclic AMP (cAMP). nih.govmdpi.com

While direct evidence for Epi-juvabione acting as an agonist for OctpR is not extensively documented, the broader context of plant-derived neurotoxic compounds suggests this as a potential secondary mechanism of action. mdpi.com Agonism at OctpR can lead to hyperexcitation of the insect's nervous system. irac-online.org The modulation of octopamine signaling has been identified as a target for insecticides. biorxiv.org

Developmental and Reproductive Effects in Target Insects (e.g., Pyrrhocoris apterus)

The firebug, Pyrrhocoris apterus, has been a key model organism for studying the effects of juvabiones, including Epi-juvabione. wikipedia.orgeje.cz The application of these compounds to P. apterus leads to significant developmental and reproductive disruptions.

As a potent IJHA, Epi-juvabione disrupts the metamorphosis of P. apterus. researchgate.net When last instar nymphs are exposed to Epi-juvabione, they fail to undergo normal metamorphosis into adults. Instead, they molt into a supernumerary nymphal instar or into sterile adultoids with a mixture of nymphal and adult characteristics. wikipedia.org This ultimately leads to the death of the insect without reaching reproductive maturity. wikipedia.org

In adult female insects, JH plays a crucial role in stimulating vitellogenesis, the process of yolk protein synthesis and uptake by developing oocytes. scielo.brnih.gov By mimicking JH, Epi-juvabione can interfere with the normal regulation of reproduction. In P. apterus, the precise effects on reproduction are linked to the disruption of the normal hormonal cycling required for ovarian development and egg maturation. nih.goveje.cz The blockage of metamorphosis by Epi-juvabione inherently prevents reproduction. wikipedia.org

Table of Developmental Effects of Epi-juvabione on Pyrrhocoris apterus

| Developmental Stage | Effect of Epi-juvabione Exposure | Outcome |

|---|---|---|

| Last Instar Nymph | Inhibition of metamorphosis | Molting into a supernumerary nymph or a non-viable adultoid. wikipedia.org |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Epi-juvabione |

| Juvabione |

| Juvenile Hormone (JH) |

| Ecdysone |

| Methoprene |

| Pyriproxyfen |

| Fenoxycarb |

| Octopamine |

| 20-hydroxyecdysone (20E) |

| Todomatuic acid |

| Tyramine |

| Serotonin |

| Phentolamine |

| 8-Br-cAMP |

| Rp-cAMPS |

Advanced Analytical Methodologies for Epi Juvabione Research

Extraction and Sample Preparation from Complex Biological Matrices

The initial step in epi-juvabione research involves its extraction from complex biological matrices, such as plant tissues (e.g., wood, needles) or insects. The choice of extraction procedure is critical to ensure efficient recovery of the compound while minimizing degradation and contamination.

Commonly, solvent extraction is employed using ground biological material. For instance, the whole wood of fir species like Abies balsamea and Abies lasiocarpa is a known source of juvabione (B1673173) and its isomers, including epi-juvabione. cdnsciencepub.comcdnsciencepub.com The extraction process often involves the use of non-polar solvents. Researchers have utilized petroleum ether for room temperature extractions, as well as hot ethanol (B145695) extractions where the resulting material is subsequently partitioned into a petroleum ether soluble fraction. cdnsciencepub.com Another effective solvent for extracting terpenes from plant material, such as pine needles, is tert-butyl methyl ether. mpg.de In some studies, aqueous extractions at elevated temperatures (130-140 °C) have also been used to isolate components, including epijuvabione, from wood. ncsu.edu

Following the initial extraction, sample preparation may involve several clean-up and concentration steps. Column chromatography using silica (B1680970) gel is a common method to separate the crude extract into fractions based on polarity. cdnsciencepub.com For example, a petroleum ether-ether gradient can be used to separate sesquiterpenoids from other extractives like fatty acids and resin acids. cdnsciencepub.com For quantitative studies, an internal standard, such as isobutylbenzene, is often added to the sample at the beginning of the extraction process to account for any loss during sample preparation and analysis. mpg.de

Chromatographic Separation Techniques (e.g., GLC, HPLC)

Chromatography is indispensable for separating epi-juvabione from the complex mixture of compounds present in crude biological extracts. Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are the two most powerful and frequently used techniques. slideshare.netjournalagent.com

Gas-liquid chromatography separates compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support. chemguide.co.uksfu.ca For the analysis of epi-juvabione and its analogues, specific columns and conditions have been established. Packed columns with stationary phases like 10% EGSS-X or 3% SE-30 are often used. cdnsciencepub.comcdnsciencepub.com The separation is achieved by maintaining the column at a specific isothermal temperature, typically between 185-190 °C. cdnsciencepub.comcdnsciencepub.com

High-performance liquid chromatography is particularly useful for separating non-volatile or thermally unstable compounds. For epi-juvabione, reverse-phase HPLC is commonly employed, using a non-polar stationary phase (e.g., Spherisorb ODS) and a polar mobile phase. cdnsciencepub.comcdnsciencepub.com A gradient or isocratic elution with a water-acetonitrile solvent system allows for the fine separation of closely related isomers. cdnsciencepub.comcdnsciencepub.com Detection is typically performed using a UV detector, as the α,β-unsaturated ester moiety in epi-juvabione absorbs UV light. cdnsciencepub.comcdnsciencepub.com

The following table summarizes typical conditions used in the chromatographic analysis of epi-juvabione and related compounds.

| Technique | Parameter | Details | Reference |

|---|---|---|---|

| Gas-Liquid Chromatography (GLC) | Column | 6 ft x 1/8 in. stainless steel packed with 10% EGSS-X on 100-120 mesh Gas Chrom P | cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com |

| Column Temperature | Isothermal at 185-190 °C | cdnsciencepub.comcdnsciencepub.com | |

| Carrier Gas | Nitrogen at a flow rate of 25-48 ml/min | cdnsciencepub.comcdnsciencepub.com | |

| Injector/Detector Temperature | 270 °C | cdnsciencepub.com | |

| High-Performance Liquid Chromatography (HPLC) | Column | 3 x 250 mm Spherisorb ODS (10 µm) | cdnsciencepub.comcdnsciencepub.com |

| Mobile Phase | Water-acetonitrile gradient (e.g., 40-55% acetonitrile) or isocratic (e.g., 40% acetonitrile) | cdnsciencepub.comcdnsciencepub.com | |

| Flow Rate | 1 ml/min | cdnsciencepub.comcdnsciencepub.com | |

| Detector | UV at 254/280 nm | cdnsciencepub.comcdnsciencepub.com |

Spectroscopic Characterization Methods in Biological Contexts (e.g., NMR, Mass Spectrometry, IR)

Once epi-juvabione has been isolated, spectroscopic methods are used for its definitive structural elucidation and characterization.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry can provide a very accurate mass measurement, confirming the molecular formula of epi-juvabione as C₁₆H₂₆O₃. cdnsciencepub.comresearchgate.net The mass spectrum of epi-juvabione shows a molecular ion peak (M⁺) at m/z 266. scispace.com The fragmentation pattern observed in the mass spectrum provides additional structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure and, crucially, the stereochemistry of epi-juvabione. Both ¹H and ¹³C NMR are used. ¹³C NMR is particularly vital for distinguishing between the diastereomers of juvabione. cdnsciencepub.comresearchgate.net For example, the chemical shifts of the carbons at the two chiral centers (C-4 and C-1') differ between juvabione (R,R configuration) and epi-juvabione (R,S configuration), allowing for unambiguous identification. researchgate.net The following table presents reported NMR data for a synthetic epi-juvabione isomer. scispace.com

| Nucleus | Technique | Chemical Shifts (δ) and Coupling Constants (J) | Reference |

|---|---|---|---|

| ¹H NMR | (300 MHz, CDCl₃) | 6.94 (1H, m, H-2), 4.96 (1H, s, H-9), 4.87 (1H, s, H-9), 3.67 (3H, s, -OCH₃) | scispace.com |

| 3.11 (2H, s, H-10), 2.31 (2H, d, J=7.75Hz, H-12), 2.14 (3H, m, H-3, H-13), 2.0-1.8 (3H, m, H-6, H-4), 1.46-1.30 (2H, m, H-5), 0.88 (6H, d, J=7.0Hz, H-14 and H-15) | |||

| ¹³C NMR | (75 MHz, CDCl₃) | 167.71 (s, C-7), 150.32 & 149.98 (s, C-8), 138.94 & 138.85 (d, C-2), 129.98 & 129.85 (s, C-1), 111.15 & 110.97 (t, C-9) | scispace.com |

| 67.24 & 67.20 (d, C-11), 51.53 (q, -OCH₃), 46.41 (t, C-10), 44.01 & 43.89 (t, C-12), 38.46 & 38.40 (d, C-4), 31.91 & 31.35 (t, C-3), 27.52 & 27.32 (t, C-5), 24.68 (d, C-13), 24.52 (t, C-6), 23.41 (q, C-14), 22.2 (q, C-15) |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. libretexts.org The IR spectrum of epi-juvabione exhibits characteristic absorption bands. A strong, sharp peak is observed for the α,β-unsaturated ester carbonyl (C=O) group, typically in the range of 1705-1720 cm⁻¹. cdnsciencepub.comscispace.com Other significant bands include those for C=C stretching (around 1645-1650 cm⁻¹) and C-O stretching. cdnsciencepub.comsavemyexams.com These spectral features, when combined with MS and NMR data, provide conclusive evidence for the structure of epi-juvabione.

Quantitative Analysis in Research Models

Accurate quantification of epi-juvabione in biological samples is essential for studies on its biosynthesis, ecological role, and biological activity. This is typically achieved using chromatographic techniques, especially gas chromatography coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID). mpg.dencsu.edu

The methodology involves extracting the compound from a known amount of biological material (e.g., pine needles) using a suitable solvent. mpg.de A crucial aspect of accurate quantification is the use of an internal standard—a known amount of a non-endogenous compound with similar chemical properties—which is added at the start of the extraction. mpg.de This standard corrects for variations in extraction efficiency and sample loss during processing. After separation by GC, the compound is detected by MS or FID. The quantity of epi-juvabione is then calculated by comparing the peak area of the analyte to that of the internal standard.

Future Research Directions and Unexplored Avenues

Elucidating Undiscovered Biosynthetic Enzymes and Pathways

The general biosynthetic route to sesquiterpenes, including the bisabolane (B3257923) scaffold of epi-juvabione, is understood to originate from the mevalonate (B85504) pathway. wikipedia.org This pathway proceeds from acetyl-CoA through intermediates like farnesyl diphosphate (B83284) (FPP). wikipedia.org In the case of juvabione-type compounds, FPP is converted to (E)-α-bisabolene by the enzyme α-bisabolene synthase. wikipedia.org However, a significant knowledge gap exists regarding the final steps of the synthesis. The precise enzymatic transformations that convert (E)-α-bisabolene into the final, stereospecific structures of juvabione (B1673173) and epi-juvabione have not been fully described. wikipedia.org

Future research should focus on identifying and characterizing the suite of enzymes responsible for these terminal steps. This includes:

Development of New Asymmetric Synthesis Routes with Enhanced Efficiency

The chemical synthesis of epi-juvabione and its isomers has been a target for organic chemists, aiming to provide access to pure compounds for biological testing and to develop novel synthetic methodologies. While various routes exist, often starting from chiral precursors like (+)-limonene or (-)-perillaldehyde (B192075), the focus of future work will be on enhancing efficiency, reducing step counts, and improving stereocontrol. researchgate.netscispace.com

Future research directions in synthesis should include:

Table 1: Comparison of Selected Asymmetric Synthesis Strategies for Juvabione Isomers

| Strategy | Key Step(s) | Reported Outcome/Efficiency | Reference(s) |

|---|---|---|---|

| Sequential Ir-Catalyzed Hydrogenation | Asymmetric hydrogenation of a styrene-type double bond; Regioselective monohydrogenation of a diene intermediate. | 9 steps, 17% overall yield for (-)-juvabione; 99% ee, 94:6 dr. | nih.govresearchgate.net |

| Organocatalysis & Photochemistry | Organocatalytic asymmetric aldolization; Norrish I-type fragmentation. | Enantio- and diastereocontrolled synthesis of (+)-juvabione. | researchgate.netrsc.org |

| Chiral Pool Synthesis | Regiospecific allylic chlorination of methyl-(-)-perillate; Coupling with isovaleraldehyde. | 43% overall yield for a mixture of (-)-juvabione and (-)-epi-juvabione from (-)-perillaldehyde. | scispace.com |

| Microbial & Sulfoxide Chemistry | Microbial reduction of unsaturated aldehydes; Stereoselective 1,4-addition of a chiral sulfoxide. | Preparation of (+)-epijuvabione and (-)-juvabione. | researchgate.net |

Advanced Mechanistic Studies at the Molecular and Cellular Levels

The primary biological role of epi-juvabione is as a juvenile hormone (JH) mimic, or juvenoid, which selectively targets insects in the Pyrrhocoridae family. lkouniv.ac.in The molecular action of JH is now known to be mediated by an intracellular receptor complex formed by the proteins Methoprene-tolerant (Met) and Taiman (Tai). annualreviews.orgnih.gov Binding of the hormone to Met triggers a signaling cascade that regulates the transcription of key developmental genes, preventing metamorphosis. annualreviews.orgnih.gov

Despite this framework, the specific interactions of epi-juvabione at the molecular level are not well understood. Future research should aim to:

Expanding the Scope of Biological Interaction Studies Beyond Insect Models

Research on epi-juvabione has been overwhelmingly focused on its insecticidal properties. A significant unexplored area is its potential bioactivity in other biological systems. Given that it is a plant secondary metabolite produced as a defense chemical, it may possess a broader range of activities.

Unexplored avenues include:

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing Epi juvabione, and how can purity be validated?

- Methodology : Synthesis typically involves epimerization of juvabione or stereoselective synthesis using chiral catalysts. Purification can be achieved via column chromatography or recrystallization. Validate purity using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of extraneous proton/carbon signals). For reproducibility, document solvent systems, reaction temperatures, and catalyst ratios in the experimental section .

Q. What biological systems are commonly used to study this compound’s juvenile hormone activity?

- Methodology : Use in vivo insect models (e.g., Tribolium castaneum or Aedes aegypti) with defined developmental stages. Apply this compound via topical administration or dietary incorporation. Include control groups (solvent-only and wild-type untreated insects) and measure outcomes like metamorphosis delay or oviposition rates. Follow P-E/I-C-O frameworks to define Population (species), Intervention (dose), Comparison (controls), and Outcome (biological effect) .

Q. What are the key spectral signatures (NMR, IR) for characterizing this compound?

- Methodology : For NMR, identify characteristic epimer-specific shifts (e.g., δ 1.2–1.5 ppm for methyl groups in epi configuration). IR spectra should show carbonyl stretches (~1700 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹). Cross-reference with published data for juvabione analogs and provide full spectral parameters in supplementary materials .

Advanced Research Questions

Q. How can researchers design experiments to assess the dose-response relationship of this compound in non-model insect species?

- Methodology : Use a logarithmic dose range (e.g., 0.1–100 µg/mL) and measure EC₅₀ values via probit analysis. Ensure sample sizes are statistically powered (n ≥ 30 per group; G*Power software). Validate results with positive controls (e.g., methoprene) and account for species-specific metabolic differences using LC-MS to track metabolite formation .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s cross-species efficacy?

- Methodology : Perform meta-analysis using random-effects models to account for heterogeneity (I² statistic). Stratify data by taxonomic order (e.g., Lepidoptera vs. Diptera) and assess publication bias via funnel plots. Use sensitivity analysis to identify outlier studies and validate with in vitro receptor-binding assays .

Q. How to optimize the stereochemical stability of this compound under varying environmental conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor epimerization via chiral HPLC. Use Arrhenius kinetics to predict degradation rates. Stabilize formulations with antioxidants (e.g., BHT) or encapsulation in cyclodextrins. Report degradation products and storage conditions in detail .

Q. What in silico strategies can predict this compound’s interactions with juvenile hormone receptors?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of JH receptors (e.g., Drosophila Met). Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare binding energies with juvabione and correlate with in vivo activity data. Share computational scripts in repositories for reproducibility .

Q. How to address batch-to-batch variability in this compound bioactivity assays?

- Methodology : Implement quality control protocols, including LC-MS purity checks and internal standards (e.g., deuterated analogs). Use randomized block designs in bioassays to minimize confounding variables. Apply ANOVA with post-hoc Tukey tests to compare batch effects and adjust dosages accordingly .

Methodological Considerations

- Data Validation : Use triplicate measurements for bioassays and report standard deviations. For structural characterization, deposit raw NMR/HPLC data in public repositories (e.g., Zenodo) .

- Reproducibility : Follow Beilstein Journal guidelines for experimental details, including instrument models, software versions, and statistical thresholds .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and include ethics statements in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.